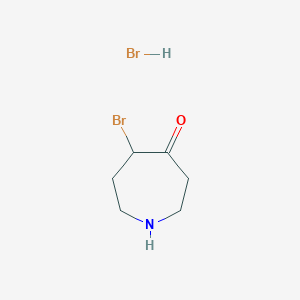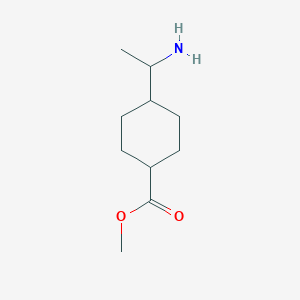
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, also known as 2-methoxyphenylacetone, is a heterocyclic compound with a molecular formula of C13H14O. It is a colorless liquid with a sweet, floral aroma and is used in the synthesis of various organic molecules. This compound has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学的研究の応用
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, pesticides, and other organic molecules. In addition, it has been used as a precursor in the synthesis of a variety of drugs, including anti-inflammatory agents, antiseptics, and antibiotics. It has also been used in the synthesis of a variety of dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of various organic molecules. It is also believed to act as a catalyst, which can increase the rate of reactions. Additionally, it has been suggested that this compound may act as an enzyme inhibitor, which can disrupt the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone are not fully understood. However, it is believed to have some anti-inflammatory and analgesic effects. Additionally, it has been suggested that this compound may have some anti-cancer effects. It has also been suggested that this compound may have some antioxidant effects, which could be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The use of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone in laboratory experiments has some advantages and limitations. One of the main advantages is its low cost and availability. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is highly flammable and should be handled with caution. Additionally, it is important to note that the reactions of this compound are often slow and may require long reaction times.
将来の方向性
The potential applications of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone are vast and there are many possible future directions for research. One possible direction is the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, further research could be conducted to explore the potential of this compound as an enzyme inhibitor or as a catalyst. Finally, further research could be conducted to explore the potential of this compound as a precursor in the synthesis of various organic molecules.
合成法
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone can be synthesized from a variety of starting materials. The most common method is the reaction of acetone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and byproducts, which can be separated using a variety of techniques such as chromatography or distillation. Other methods for the synthesis of this compound include the reaction of 2-methoxybenzaldehyde with a Grignard reagent or the reaction of 2-methoxybenzaldehyde with an aldehyde and an alkoxide base.
特性
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJKIXHMSLEBEP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one | |
CAS RN |
6948-61-4 |
Source


|
| Record name | NSC55793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










amino}propanoic acid](/img/structure/B6325062.png)

![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)

